Cas no 2098069-96-4 (methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate)

Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and an ethyl group, further functionalized with a carbimidate moiety. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The pyrazine and pyrazole rings contribute to its potential as a ligand or scaffold in the synthesis of bioactive molecules. Its carbimidate group offers versatility for further derivatization, enabling applications in the development of pharmaceuticals or crop protection agents. The compound's well-defined structure and synthetic accessibility enhance its utility in exploratory and industrial research settings.
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate structure
2098069-96-4 structure
Product name:methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
CAS No:2098069-96-4
MF:C11H13N5O
MW:231.253821134567
CID:5725921
PubChem ID:121211006

methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate Chemical and Physical Properties

Names and Identifiers

    • 2098069-96-4
    • methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
    • AKOS026721104
    • methyl 2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidate
    • F2198-0797
    • Inchi: 1S/C11H13N5O/c1-3-16-10(11(12)17-2)6-8(15-16)9-7-13-4-5-14-9/h4-7,12H,3H2,1-2H3
    • InChI Key: HLMAQRSNSCWVBG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(C2C=NC=CN=2)=NN1CC)=N

Computed Properties

  • Exact Mass: 231.11201006g/mol
  • Monoisotopic Mass: 231.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 76.7Ų

methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0797-2.5g
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
2098069-96-4 95%+
2.5g
$1064.0 2023-09-06
TRC
M290541-500mg
Methyl 1-Ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carbimidate
2098069-96-4
500mg
$ 500.00 2022-06-04
TRC
M290541-1g
Methyl 1-Ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carbimidate
2098069-96-4
1g
$ 775.00 2022-06-04
Life Chemicals
F2198-0797-0.25g
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
2098069-96-4 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-0797-10g
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
2098069-96-4 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2198-0797-5g
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
2098069-96-4 95%+
5g
$1596.0 2023-09-06
TRC
M290541-100mg
Methyl 1-Ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carbimidate
2098069-96-4
100mg
$ 135.00 2022-06-04
Life Chemicals
F2198-0797-0.5g
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
2098069-96-4 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F2198-0797-1g
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
2098069-96-4 95%+
1g
$532.0 2023-09-06

Additional information on methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate

Recent Advances in the Study of Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate (CAS: 2098069-96-4)

Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate (CAS: 2098069-96-4) is a pyrazole-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structural features, including the pyrazine and pyrazole moieties, make it a promising scaffold for further development in drug discovery programs.

Recent studies have highlighted the role of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate as a key intermediate in the synthesis of novel heterocyclic compounds with diverse pharmacological properties. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated its utility in the development of kinase inhibitors, particularly targeting the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancer. The compound's ability to modulate kinase activity was attributed to its carbimidate functional group, which facilitates interactions with the ATP-binding site of kinases.

In addition to its kinase inhibitory properties, methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate has shown promise as a precursor for antimicrobial agents. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study proposed that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a potential candidate for combating antibiotic resistance.

The synthesis of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate has also been optimized in recent years. A 2023 publication in *Organic Process Research & Development* detailed a scalable and cost-effective synthetic route, which improved yield and purity compared to previous methods. This advancement is critical for facilitating large-scale production and further preclinical evaluation of the compound and its derivatives.

Despite these promising developments, challenges remain in the clinical translation of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate. Pharmacokinetic studies have indicated limited bioavailability, prompting researchers to explore prodrug strategies and formulation enhancements. Ongoing research is also investigating the compound's safety profile and potential off-target effects, which will be crucial for its progression into clinical trials.

In conclusion, methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate (CAS: 2098069-96-4) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Its applications span kinase inhibition, antimicrobial activity, and beyond, supported by recent advancements in synthesis and mechanistic understanding. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic scope, paving the way for its eventual clinical application.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd